![molecular formula C16H13N3O2 B252161 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PADAC and is a white crystalline powder with a molecular weight of 308.35 g/mol.
Wirkmechanismus
The mechanism of action of PADAC involves the inhibition of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PADAC has been found to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
PADAC has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, its limitations include its low solubility in water, which can limit its use in some experiments, and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
Several future directions for research on PADAC include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and efficacy in animal and human models.
Synthesemethoden
PADAC can be synthesized by the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions.
Wissenschaftliche Forschungsanwendungen
PADAC has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Eigenschaften
Molekularformel |
C16H13N3O2 |
---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)17-14-10-6-5-9-13(14)16-18-15(19-21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) |
InChI-Schlüssel |
DILGTKBUVXQTMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.